molecular formula C12H22N2O B8465824 N-(Cycloheptylcarbonyl)piperazine

N-(Cycloheptylcarbonyl)piperazine

Cat. No.: B8465824
M. Wt: 210.32 g/mol
InChI Key: RMIBQGNVCCOQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cycloheptylcarbonyl)piperazine (CAS 59878-57-8) is a piperazine derivative characterized by a cycloheptylcarbonyl group attached to the piperazine nitrogen. The cycloheptylcarbonyl substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and receptor binding kinetics.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

cycloheptyl(piperazin-1-yl)methanone

InChI

InChI=1S/C12H22N2O/c15-12(14-9-7-13-8-10-14)11-5-3-1-2-4-6-11/h11,13H,1-10H2

InChI Key

RMIBQGNVCCOQQO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Modifications and Solubility Profiles

Piperazine derivatives with varying substituents exhibit distinct solubility and pKa values, critical for drug design. For example:

  • N-Phenylpiperazinyl derivatives (e.g., compound 8a in ) directly attached to a 4(1H)-quinolone core showed low solubility (<20 μM at pH 2.0 and 6.5) due to reduced ionization.
  • Ethylene/methylene spacer-containing derivatives (e.g., 8ac , 8j ) demonstrated improved solubility (80+ μM) attributed to increased distance between the piperazine and core structure, raising pKa to 5.0–7.0 .
  • N-Benzylpiperazinyl analogs (e.g., 8b ) restored solubility to 60–80 μM, highlighting the balance between lipophilicity and ionization .

Comparison with N-(Cycloheptylcarbonyl)piperazine: The cycloheptylcarbonyl group likely reduces aqueous solubility due to its bulky, non-polar nature. However, modifications such as spacer incorporation or alternative substituents (e.g., benzyl, pyridyl) could mitigate this limitation.

Receptor Binding and Pharmacological Activity

Dopamine and Sigma Receptor Affinity
  • Sigma-1 Receptor Ligands: N,N'-Disubstituted piperazines, such as (m-nitrophenethyl)piperazine (Ki = 0.9 nM for sigma-1), show high affinity, while ethylenediamine analogs (e.g., 10) exhibit subnanomolar activity .
  • Dopamine D2 Receptor Ligands : Piperazine benzamide derivatives (e.g., SC211 ) demonstrate high D4R selectivity, suggesting structural motifs critical for receptor subtype specificity .

Comparison :
The cycloheptylcarbonyl group’s steric bulk may hinder sigma-1 or dopamine receptor binding compared to smaller substituents (e.g., nitro or chlorophenyl groups). However, its lipophilicity could enhance blood-brain barrier penetration for CNS targets.

Antimicrobial and Anti-Inflammatory Activity
  • Thiadiazole-piperazine hybrids (e.g., 7a–10) showed potent antimicrobial activity, with MIC values correlating with electron-withdrawing substituents (e.g., Br, NO2) .
  • Benzodifuranyl-piperazine derivatives (e.g., 10a–d ) inhibited cyclooxygenase (COX), with activity dependent on piperazine and morpholine moieties .

Metabolic Stability and Toxicity

  • mCPP Metabolism : 1-(3-Chlorophenyl)piperazine undergoes hydroxylation and piperazine ring degradation, producing metabolites like N-(3-chlorophenyl)ethylenediamine .
  • Toxicity Differentiation : Piperazine designer drugs (e.g., mCPP) can be distinguished from precursors like trazodone via metabolite profiling .

Stability studies are needed to confirm this hypothesis.

Data Tables Summarizing Key Comparisons

Table 1: Solubility and pKa of Selected Piperazine Derivatives

Compound Substituent Solubility (μM) pKa Reference
8a N-Phenylpiperazinyl <20 <3.8
8b N-Benzylpiperazinyl 60–80 ~5.0
8ac Ethylene spacer >80 6–7
N-(Cycloheptylcarbonyl) Cycloheptylcarbonyl Predicted low N/A

Table 2: Receptor Binding Affinities

Compound Target Receptor Ki (nM) Selectivity Reference
(m-nitrophenethyl)piperazine Sigma-1 0.9 High
SC211 D4R 0.58 324-fold
25 (Benzodifuranyl) 5-HT7 0.58 245-fold

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

Piperazine reacts with acyl chlorides via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. However, the symmetry of piperazine complicates selectivity, as both amines are equally reactive. To favor monoacylation, a 1:1 molar ratio of piperazine to acyl chloride is critical. Excess acyl chloride risks diacylation, while insufficient reagent leaves unreacted piperazine.

In a representative procedure, piperazine (1.0 equiv) is suspended in anhydrous dichloromethane under nitrogen at 0°C. Cycloheptanecarbonyl chloride (1.05 equiv) is added dropwise, followed by slow addition of triethylamine (2.1 equiv) to neutralize HCl. The reaction warms to room temperature, with completion typically achieved within 4–6 hours. Post-reaction workup involves washing with saturated NaHCO₃ and brine, followed by solvent evaporation. The crude product is purified via recrystallization from methyl tert-butyl ether, yielding this compound as a white solid (≈65% yield).

Challenges in Purification and Byproduct Formation

Diacylated byproducts, detectable via HPLC or ¹H NMR, often necessitate chromatographic purification. For instance, in analogous syntheses of 1-cyclopropanecarbonylpiperazine, diacylation byproducts constituted ≤8% of the crude mixture, requiring silica gel chromatography for removal. Additionally, residual piperazine (≤5%) may persist, particularly if stoichiometric ratios deviate.

Protection-Deprotection Strategies for Selective Monoacylation

To circumvent selectivity issues, temporary protection of one piperazine nitrogen enables precise monoacylation. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability under basic conditions and ease of removal.

Synthesis of Boc-Protected Intermediates

Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, yielding mono-Boc-piperazine. Careful control of Boc₂O equivalents (1.1 equiv) ensures partial protection, though symmetrical piperazine often produces a mixture of mono- and di-Boc derivatives. Column chromatography (hexane/ethyl acetate) isolates mono-Boc-piperazine (≈55% yield).

Acylation and Deprotection Sequence

Mono-Boc-piperazine reacts with cycloheptanecarbonyl chloride (1.0 equiv) in dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. After 12 hours, Boc deprotection is achieved with trifluoroacetic acid (TFA) in DCM (0°C → 25°C, 3 hours), yielding this compound. The hydrochloride salt is subsequently formed by treating the free base with HCl gas in ethyl acetate, followed by antisolvent crystallization (methyl tert-butyl ether), achieving ≥85% purity.

Key Data from Analogous Syntheses

ParameterValue (Patent Example)
Boc Deprotection Time3 hours
TFA Volume (per 68g Boc)170 mL
Final Yield86%
Piperazine Impurity50 ppm

Coupling Agent-Mediated Synthesis from Cycloheptanecarboxylic Acid

For laboratories avoiding acyl chlorides, carbodiimide-based coupling offers an alternative. Cycloheptanecarboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), facilitating amide bond formation with piperazine.

Optimization of Coupling Conditions

In anhydrous THF, cycloheptanecarboxylic acid (1.0 equiv), DCC (1.1 equiv), and HOBt (1.1 equiv) are stirred at 0°C for 30 minutes. Piperazine (1.0 equiv) is added, and the reaction proceeds at 25°C for 24 hours. Filtration removes dicyclohexylurea, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and 1M HCl, with the organic layer yielding this compound after evaporation (≈60% yield).

Comparative Analysis with Acyl Chloride Method

While avoiding hazardous acyl chlorides, this method suffers from lower yields (60% vs. 65–86%) and higher costs due to coupling agents. However, it is preferable for acid-sensitive substrates or large-scale operations where chloride residues are problematic.

Catalytic Methods and Recent Innovations

Recent advances in asymmetric synthesis and flow chemistry offer promising avenues for piperazine functionalization.

Continuous-Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction times. In a model system, piperazine and acyl chloride are pumped into a PTFE reactor (50°C, 10-minute residence time), achieving 95% conversion vs. 70% in batch mode. This approach minimizes diacylation by ensuring rapid reagent dispersion.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (DMSO-d₆) : δ 3.93 (m, 2H, piperazine), 3.69 (m, 2H, piperazine), 2.0 (m, 1H, cycloheptyl), 0.72–0.76 (m, 4H, cycloheptyl).

  • ESI-MS : m/z 225.3 [M + H]⁺ (calculated for C₁₂H₂₁N₂O: 225.17).

Impurity Profiling

Residual piperazine is quantified via ion-pair HPLC (C18 column, 0.1% heptafluorobutyric acid in acetonitrile/water). Limits of detection (LOD) ≤10 ppm are achievable with UV detection at 210 nm .

Q & A

Q. How do pKa values influence the solubility and bioavailability of this compound analogs?

  • Methodological Answer : Determine pKa via potentiometric titration (298–323 K) and correlate with logP (HPLC-derived). For improved solubility, introduce hydrophilic groups (e.g., hydroxyethyl) or salt forms (e.g., hydrochloride). Thermodynamic parameters (ΔH°, ΔS°) from van’t Hoff plots guide formulation under physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.